molecular formula C20H13N3O B2613532 4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 866131-74-0

4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B2613532
CAS No.: 866131-74-0
M. Wt: 311.344
InChI Key: UQSNXMDYNUCBBA-UHFFFAOYSA-N
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Description

4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine is a complex organic compound that features a fused naphthofuran ring system attached to a pyrimidine ring via a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, followed by condensation reactions with various nucleophiles . The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts such as palladium on carbon (Pd/C) for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine is unique due to its specific combination of naphthofuran, pyrrole, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

4-benzo[e][1]benzofuran-2-yl-2-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O/c1-2-6-15-14(5-1)7-8-18-16(15)13-19(24-18)17-9-10-21-20(22-17)23-11-3-4-12-23/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSNXMDYNUCBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NC(=NC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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